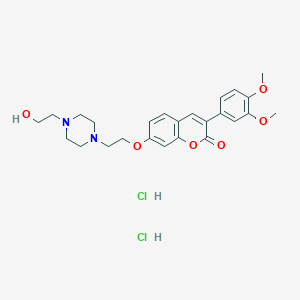
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride is a useful research compound. Its molecular formula is C25H32Cl2N2O6 and its molecular weight is 527.44. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Research on compounds structurally related to 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride has identified potential anticancer properties. Sugita et al. (2017) studied tumor specificity and keratinocyte toxicity of various compounds, finding that certain derivatives exhibit high tumor specificity with minimal toxicity to normal cells. This is crucial for developing anticancer drugs with reduced side effects (Sugita et al., 2017).
Antimicrobial and Antifungal Activities
Caccia (2007) discussed the metabolism of arylpiperazine derivatives, highlighting their use in treating depression, psychosis, or anxiety, and their conversion into metabolites with a variety of effects. Although not directly related to antimicrobial action, the study of these derivatives’ metabolism and systemic effects underscores their broad pharmacological potential, including possible antimicrobial applications (Caccia, 2007).
Neuropharmacological Effects
Rathi et al. (2016) reviewed patents containing piperazine compounds, emphasizing their significant medicinal potential across various therapeutic areas, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. This underscores the versatility of piperazine derivatives in drug development, including neuropharmacological applications (Rathi et al., 2016).
Enzymatic and Chemical Process Studies
Yokoyama (2015) and Yoda (2020) explored the chemical properties and applications of coumarin derivatives, revealing their importance in synthetic organic chemistry and their biological properties. These studies highlight the utility of such compounds in understanding enzymatic processes and designing molecules for various biological applications (Yokoyama, 2015; Yoda, 2020).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6.2ClH/c1-30-22-6-4-18(16-24(22)31-2)21-15-19-3-5-20(17-23(19)33-25(21)29)32-14-12-27-9-7-26(8-10-27)11-13-28;;/h3-6,15-17,28H,7-14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXILXKYPRJNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCN(CC4)CCO)OC2=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2932810.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2932811.png)
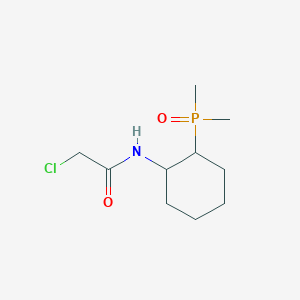
![N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2932815.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2932817.png)
![Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2932818.png)
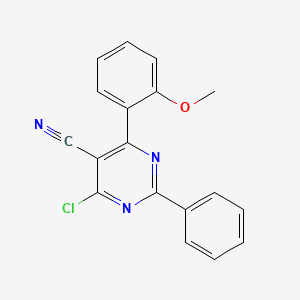
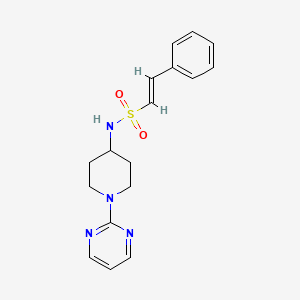
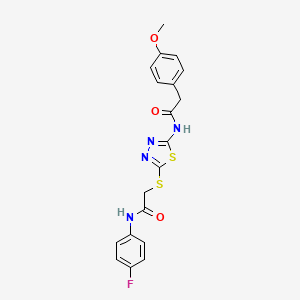


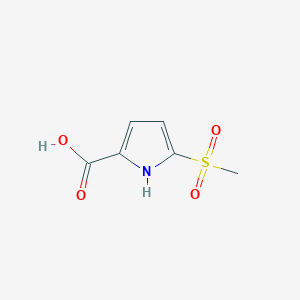

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)